N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(difluoromethoxy)benzamide
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Overview
Description
N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-(DIFLUOROMETHOXY)BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with a difluoromethoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-(DIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Pyrazole to the Benzamide Core: The pyrazole ring is then attached to the benzamide core via a nucleophilic substitution reaction, where the pyrazole nitrogen attacks an electrophilic carbon on the benzamide.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-(DIFLUOROMETHOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the pyrazole ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-(DIFLUOROMETHOXY)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-(DIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-2-(DIFLUOROMETHOXY)BENZAMIDE
- N~1~-[2-(4-FLUORO-1H-PYRAZOL-1-YL)ETHYL]-2-(DIFLUOROMETHOXY)BENZAMIDE
Uniqueness
N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-(DIFLUOROMETHOXY)BENZAMIDE is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such interactions are crucial.
Properties
Molecular Formula |
C13H12ClF2N3O2 |
---|---|
Molecular Weight |
315.70 g/mol |
IUPAC Name |
N-[2-(4-chloropyrazol-1-yl)ethyl]-2-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C13H12ClF2N3O2/c14-9-7-18-19(8-9)6-5-17-12(20)10-3-1-2-4-11(10)21-13(15)16/h1-4,7-8,13H,5-6H2,(H,17,20) |
InChI Key |
BLIMXHDKKIFOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)Cl)OC(F)F |
Origin of Product |
United States |
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